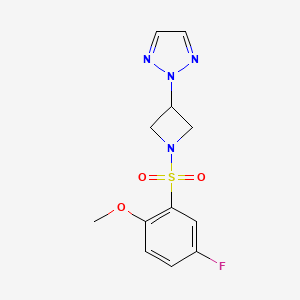

2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4O3S/c1-20-11-3-2-9(13)6-12(11)21(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYDWLLQCFTVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps. One common route includes the following steps:

Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring is formed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

Attachment of the Fluorinated Aromatic Ring: This step involves the coupling of the fluorinated aromatic ring to the azetidine-sulfonyl intermediate.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Notes:

- The methoxy group in the target compound improves water solubility compared to purely hydrophobic substituents (e.g., bromophenyl in 9c) .

- Fluorine enhances metabolic stability by resisting oxidative degradation .

Crystallographic and Structural Analysis

Structural characterization of similar compounds often employs SHELX software (e.g., SHELXL for refinement), ensuring accurate bond length and angle determination .

Biological Activity

The compound 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : Cyclization reactions are employed to form the azetidine ring from suitable precursors.

- Introduction of the Sulfonyl Group : This is achieved through sulfonylation reactions using sulfonyl chlorides.

- Attachment of the Fluorinated Aromatic Ring : The fluorinated aromatic component is coupled with the azetidine-sulfonyl intermediate.

- Formation of the Triazole Ring : The triazole ring is formed via cycloaddition reactions involving azides and alkynes under copper-catalyzed conditions.

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. In studies involving various strains, compounds similar to this compound demonstrated effectiveness against bacteria and fungi. For instance:

- Compounds showed notable antibacterial activity against E. coli and Candida albicans.

- The disc diffusion method revealed that certain derivatives had significant antifungal activity .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- It exhibited significant inhibition against α-glucosidase, which is relevant in diabetes management.

- Other studies reported effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative diseases .

Antioxidant Activity

Antioxidant assays demonstrated that certain derivatives possess strong radical scavenging capabilities:

- The DPPH radical scavenging method indicated high antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

The biological mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate availability for pathogenic organisms or altered cellular signaling in cancer cells.

- Cellular Pathways : Research suggests that triazole-containing compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .

Case Studies

Several studies have highlighted the efficacy of triazole compounds in various biological contexts:

- Anticancer Activity : A study demonstrated that a related triazole derivative significantly inhibited proliferation in multiple cancer cell lines (e.g., HCT116) with IC50 values ranging from 2.70 to 5.19 µM. The mechanism involved apoptosis induction through ROS generation and mitochondrial pathway activation .

- Antimicrobial Efficacy : Another study synthesized a series of bis-triazole derivatives that showed promising antimicrobial activity against clinical strains of bacteria and fungi, underscoring the therapeutic potential of these compounds .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole?

The compound is synthesized via multi-step reactions involving:

- Huisgen 1,3-dipolar cycloaddition for triazole ring formation, using azides and alkynes (yields: 51–91%) .

- Sulfonylation of the azetidine ring with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

- Catalytic optimization : Use of copper(I) catalysts (e.g., CuI) to enhance regioselectivity in triazole formation .

Methodological Tip : Monitor reaction progress via TLC and confirm intermediates via IR (C=O stretch at 1680–1720 cm⁻¹) and ¹H NMR (triazole proton at δ 7.8–8.2 ppm) .

Advanced Synthesis: Regioselectivity Challenges

Q. Q2. How can regioselectivity issues in triazole ring formation be addressed?

Regioselectivity is influenced by:

- Catalyst choice : Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium systems yield 1,5-isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

- Thermal control : Elevated temperatures (70–90°C) reduce side products in cycloaddition steps .

Basic Characterization Techniques

Q. Q3. What analytical methods validate the structure and purity of this compound?

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Spectroscopy :

- ¹H/¹³C NMR : Identify sulfonyl (δ 3.8–4.2 ppm for OCH₃) and triazole protons .

- IR : Sulfonyl S=O stretches at 1150–1250 cm⁻¹ .

- Melting point : Sharp range (±2°C) indicates purity .

Advanced Characterization: Spectral Overlap Resolution

Q. Q4. How are overlapping signals in NMR spectra resolved for structural confirmation?

- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons, especially in crowded aromatic regions .

- Deuterated solvent swaps : Use DMSO-d₆ vs. CDCl₃ to shift exchangeable proton signals (e.g., NH) .

Biological Screening Strategies

Q. Q5. What in vitro assays are suitable for initial biological screening?

- Antifungal activity : Agar diffusion assays against Candida albicans or Aspergillus niger (IC₅₀ determination) .

- Enzyme inhibition : Fluorescence-based assays targeting sulfotransferases or kinases (IC₅₀ < 10 μM reported for analogs) .

Advanced Bioactivity: Structure-Activity Relationships (SAR)

Q. Q6. How do substituents on the phenyl ring influence bioactivity?

- 5-Fluoro group : Enhances membrane permeability and target binding (e.g., fluorinated analogs show 3× higher antifungal activity) .

- 2-Methoxy group : Stabilizes sulfonyl-azetidine conformation, critical for enzyme inhibition .

Data Contradictions: Variable Biological Outcomes

Q. Q7. How to reconcile conflicting bioactivity data across similar derivatives?

- Meta-analysis : Compare logP values (e.g., >2.5 reduces solubility but improves cell penetration) .

- Crystallography : Resolve binding modes (e.g., triazole stacking vs. sulfonyl hydrogen bonding) using X-ray or docking studies .

Mechanistic Insights: Target Engagement

Q. Q8. What computational methods predict target binding modes?

- Molecular docking (AutoDock Vina) : Simulate interactions with CYP450 or fungal lanosterol demethylase .

- MD simulations : Assess stability of sulfonyl-azetidine interactions over 100 ns trajectories .

Solubility & Formulation Challenges

Q. Q9. How is aqueous solubility determined and improved?

- Shake-flask method : Measure solubility in PBS (pH 7.4) with HPLC quantification .

- Salt formation : React with sodium/potassium hydroxide to enhance solubility (e.g., 10× increase for carboxylate salts) .

Advanced Formulation: Salt Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.